

What is the structure and function of amylose?

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An In-depth Technical Guide on the Structure and Function of **Amylose**

Abstract

Amylose is one of the two primary polysaccharides that constitute starch, the other being the highly branched amylopectin.[1][2] Comprising approximately 20-30% of standard starch, **amylose** is a predominantly linear polymer composed of α -D-glucose units linked by α -(1 \rightarrow 4) glycosidic bonds.[1][3] Its relatively linear nature and helical conformation are fundamental to its unique physicochemical properties, which dictate its biological function and industrial utility.[1][4] Functionally, it serves as a vital energy reserve in plants and, in human nutrition, is a significant source of resistant starch, contributing to gut health.[1][3][5] Industrially, its gelling, film-forming, and thickening capabilities are leveraged in the food, pharmaceutical, and materials science sectors.[1][6][7] This guide provides a detailed examination of the molecular structure, function, and biochemical pathways of **amylose**, supplemented with quantitative data and standard experimental protocols for its characterization, aimed at researchers, scientists, and professionals in drug development.

I. Molecular Structure of Amylose

The structure of **amylose** can be described at primary, secondary, and tertiary levels, each contributing to its overall properties.

Primary Structure

The fundamental structure of **amylose** is a linear chain of D-glucose units.[8] These monosaccharide units are covalently linked through α -(1 \rightarrow 4) glycosidic bonds, meaning the

anomeric carbon (C1) of one glucose molecule is bonded to the hydroxyl group on the fourth carbon (C4) of the adjacent glucose molecule.[1][6] The number of glucose subunits, or the degree of polymerization (n), typically ranges from 300 to 3,000, although it can extend to many thousands.[1][6] While considered mostly linear, some **amylose** molecules may have a few α -(1 \rightarrow 6) branch points.[9]

Secondary Structure: The Amylose Helix

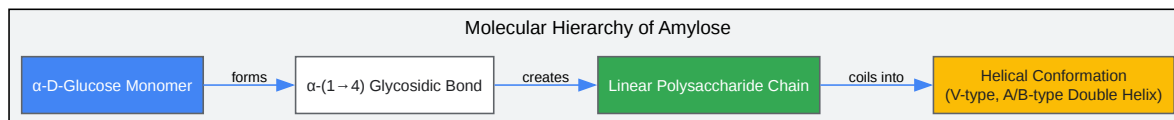
The α -(1 \rightarrow 4) linkages promote the formation of a helical structure.[1] This coiling is stabilized by hydrogen bonds between the oxygen atoms at the C2 position of one glucose unit and the C3 position of the next.[1] **Amylose** can exist in several polymorphic helical forms, primarily A-, B-, and C-types, which are found in native starch granules.[1][3]

- A-type **Amylose**: Features a left-handed, parallel double-helix structure. It is typically found in cereal starches.[1][3]
- B-type **Amylose**: Also a double helix, but with a more open, hydrated structure. It is characteristic of tuber and high-**amylose** starches.[3]
- C-type **Amylose**: An intermediate structure containing characteristics of both A- and B-types, often found in legumes.[3]

In addition to these native forms, **amylose** can form a V-type helix, which is a single helix. This structure is particularly important as its hydrophobic interior can form inclusion complexes with molecules like iodine, lipids, and fatty acids.[1][10] The classic blue-black color observed in the iodine test for starch is a result of iodine molecules fitting neatly inside this V-type **amylose** helix.[1][11]

Tertiary Structure

Within the starch granule, **amylose** chains can exist in a disordered, amorphous conformation or be intertwined with amylopectin in the semi-crystalline lamellae.[1][9] The ratio of **amylose** to amylopectin and their spatial arrangement significantly influences the overall properties of the starch granule.[9]



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Figure 1: Hierarchical structure of **amylose**.

II. Physicochemical Properties of Amylose

The unique structural characteristics of **amylose** give rise to distinct physical and chemical properties, which are summarized below.

Property	Value / Description
IUPAC Name	(1 → 4)-α-D-Glucopyranan[1][12]
Chemical Formula	(C ₆ H ₁₀ O ₅) _n [6][12]
Molecular Mass	Variable; typically ranges from 10 ⁵ to 10 ⁶ g/mol , corresponding to a degree of polymerization (n) of 300-3000+.[1]
Appearance	White powder[1][13]
Density	~1.25 g/mL[6][12]
Boiling Point	627.7 ± 55.0 °C at 760 mmHg[6][12]
Solubility in Water	Generally insoluble in cold water; soluble in hot water.[1][12] High-amylose starches show reduced solubility.[5]
Iodine Reaction	Forms a characteristic deep blue-black complex with iodine due to the formation of an iodine-amylose inclusion complex.[1][11][13]
Gelation & Retrogradation	Upon cooling of a gelatinized starch solution, amylose molecules re-associate and form hydrogen bonds, creating a firm gel. This process, known as retrogradation, is much faster for amylose than for amylopectin and can lead to syneresis (water expulsion).[14][15][16]
Film-Forming Property	Amylose is known for its excellent film-forming properties, creating films with better mechanical and barrier properties compared to amylopectin.[1][17]

III. Function of Amylose

Biological Function

- **Energy Storage in Plants:** **Amylose**, as a component of starch, is a major long-term energy storage molecule in plants.[8][9] It is found in amyloplasts in storage organs like seeds,

tubers, and roots.[18] Its tightly packed helical structure makes it more compact and less readily digested by enzymes compared to amylopectin.[1]

- **Resistant Starch:** Due to its structure, **amylose** is more resistant to digestion by α -amylase in the human small intestine.[1] This property classifies it as a type of resistant starch (RS), which functions similarly to dietary fiber.[5] High-**amylose** foods have a lower glycemic index, which can be beneficial for managing blood sugar levels.[5][6]

Industrial and Pharmaceutical Applications

- **Food Industry:** **Amylose** acts as a thickener, gelling agent, water binder, and emulsion stabilizer.[1][6] The **amylose** content of starch is a critical determinant of the textural properties of many food products, such as the firmness of pasta and noodles.[4] High-**amylose** starches are used to create crisp coatings on fried foods, which reduces oil absorption.[12][13]
- **Pharmaceutical Industry:** The film-forming properties of **amylose** are utilized in aqueous-based tablet coatings.[17] Its ability to form inclusion complexes allows it to be used for the controlled release of drugs and the encapsulation of bioactive compounds.[7][10]
- **Biomaterials:** High-**amylose** starches are used in the production of biodegradable plastics and packaging films due to their excellent mechanical properties.[9][13]

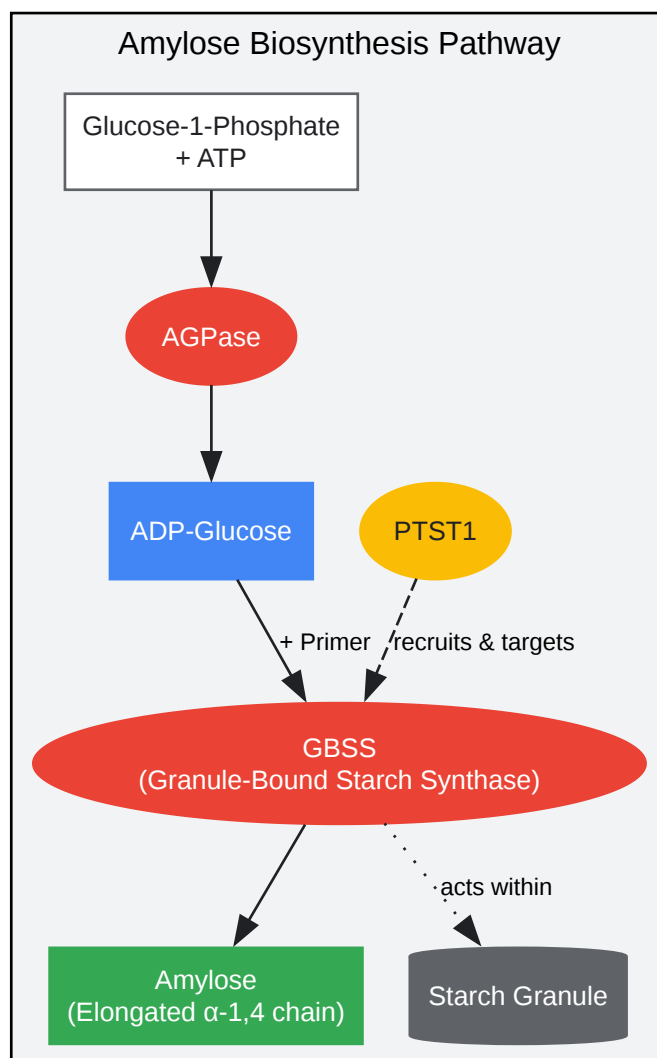
IV. Key Biochemical Pathways

Amylose Biosynthesis

The synthesis of **amylose** occurs within the plastids of plant cells and is primarily catalyzed by a single enzyme.[19]

- **Substrate Synthesis:** The precursor for starch synthesis is ADP-glucose, which is formed from glucose-1-phosphate and ATP by the enzyme ADP-glucose pyrophosphorylase (AGPase).[18]
- **Chain Elongation:** The elongation of the **amylose** chain is exclusively mediated by Granule-Bound Starch Synthase (GBSS).[9][20][21] This enzyme adds glucose units from ADP-glucose to the non-reducing end of a growing α -(1 \rightarrow 4) glucan chain.[3]

- Enzyme Targeting: For GBSS to function, it must be targeted to the starch granule. This process requires a non-catalytic protein known as PROTEIN TARGETING TO STARCH 1 (PTST1).[9][19][20] PTST1 recruits GBSS from the plastid stroma to the surface of the starch granule, enabling **amylose** synthesis to occur within the amylopectin matrix.[20]



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Figure 2: Simplified pathway of **amylose** biosynthesis.

Enzymatic Degradation of Amylose

The breakdown of **amylose** is a critical process for mobilizing stored energy in plants and for digestion in animals. The primary enzyme involved is α -amylase.

- **α-Amylase:** This enzyme randomly hydrolyzes the internal α -(1 → 4) glycosidic bonds along the **amylose** chain.^{[1][22]} This action produces smaller oligosaccharides, primarily maltotriose and maltose.^{[1][3]}
- **Further Digestion:** These smaller sugars are then further broken down into glucose by other enzymes, such as maltase, which can then be absorbed and used for energy.^[3]

V. Experimental Protocols for Characterization

A variety of analytical techniques are employed to quantify and characterize **amylose**.

Protocol 1: Determination of Amylose Content by Iodine Colorimetry

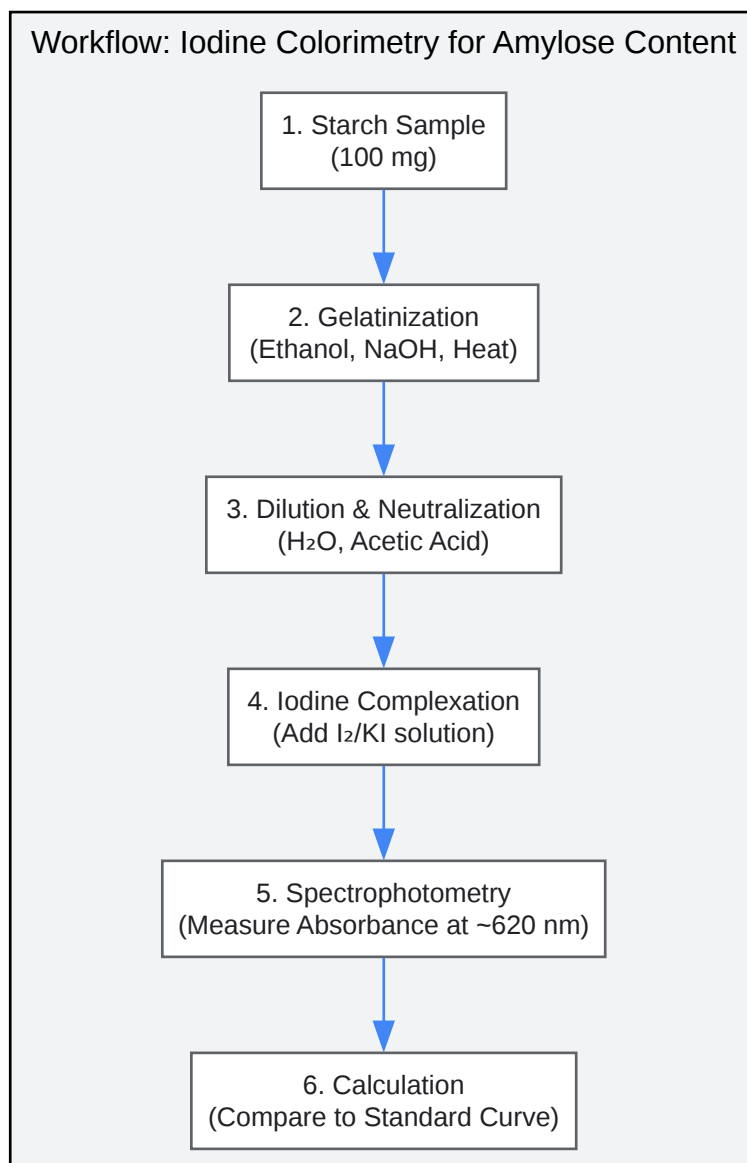
This is the most common method for quantifying the apparent **amylose** content in a starch sample, based on the formation of the blue iodine-**amylose** complex.^{[23][24][25]}

Methodology:

- **Sample Preparation:** Weigh approximately 100 mg of starch into a 100 mL volumetric flask.
- **Dispersion & Gelatinization:** Add 1 mL of 95% ethanol to wet the sample, followed by 9 mL of 1 M NaOH. Heat the flask in a boiling water bath for 10 minutes to completely gelatinize the starch.
- **Dilution:** Cool the solution to room temperature and dilute to the 100 mL mark with distilled water.
- **Complex Formation:** Transfer a 5 mL aliquot of the starch solution to a new 100 mL volumetric flask. Add 1 mL of 1 M acetic acid to neutralize the solution, followed by 2 mL of iodine solution (0.2% I₂ in 2% KI).
- **Final Dilution:** Dilute the solution to the 100 mL mark with distilled water and mix thoroughly. Allow the color to develop for 20 minutes.
- **Spectrophotometry:** Measure the absorbance of the solution at the wavelength of maximum absorption for the **amylose**-iodine complex (typically ~620 nm) using a spectrophotometer.

[\[24\]](#)

- Calculation: The **amylose** content is determined by comparing the absorbance of the sample to a standard curve prepared using pure **amylose** and amylopectin standards.



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Figure 3: Experimental workflow for **amylose** quantification.

Protocol 2: Molecular Weight Distribution by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume, allowing for the determination of molecular weight distribution.[\[23\]](#)[\[24\]](#)

Methodology:

- **Sample Solubilization:** Dissolve a known concentration of the starch or **amylose** sample in a suitable solvent (e.g., DMSO or NaOH solution), often with heating, to ensure complete molecular dispersion.
- **System Preparation:** Equilibrate the SEC system, equipped with appropriate columns (e.g., Ultrahydrogel) and a refractive index (RI) detector, with the mobile phase (e.g., aqueous buffer).
- **Injection:** Inject a filtered aliquot of the dissolved sample into the SEC system.
- **Elution:** The molecules are separated as they pass through the column; larger molecules elute first, while smaller molecules have a longer retention time.
- **Detection & Analysis:** The RI detector measures the concentration of the polymer as it elutes. The resulting chromatogram is used to calculate the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (M_w/M_n) by calibrating the system with polymer standards of known molecular weights.

Protocol 3: Analysis of Thermal Properties by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, providing information on gelatinization and retrogradation.[\[23\]](#)

Methodology:

- **Sample Preparation:** Prepare a starch slurry (e.g., 2-4 mg of starch in 10 μ L of water) in a hermetically sealed aluminum DSC pan. An empty pan is used as a reference.
- **Heating Scan (Gelatinization):** Place the sample and reference pans in the DSC cell. Heat the sample at a controlled rate (e.g., 10 $^{\circ}$ C/min) from a low temperature (e.g., 20 $^{\circ}$ C) to a high temperature (e.g., 120 $^{\circ}$ C).

- **Data Analysis:** The resulting thermogram will show an endothermic peak corresponding to gelatinization. From this peak, determine the onset temperature (T_o), peak temperature (T_p), conclusion temperature (T_c), and the enthalpy of gelatinization (ΔH).
- **Cooling and Storage (Retrogradation):** After the initial heating scan, cool the sample and store it under controlled conditions (e.g., at 4 °C for 7 days).
- **Reheating Scan:** Reheat the stored sample using the same DSC temperature program. A new endothermic peak will appear at a lower temperature, corresponding to the melting of the retrograded **amylose** and/or amylopectin. The enthalpy of this peak (ΔH_r) quantifies the extent of retrogradation.

VI. Conclusion

Amylose is a structurally simple yet functionally complex biopolymer. Its linear α -(1 \rightarrow 4) glucan chains and resulting helical architecture are the basis for its critical roles in plant energy metabolism and its diverse applications in science and industry. A thorough understanding of its structure-function relationship, biosynthesis, and degradation is essential for manipulating its properties for novel applications in food technology, drug delivery, and the development of sustainable biomaterials. The analytical protocols detailed herein provide the foundational tools for researchers to accurately characterize and leverage the unique properties of this vital polysaccharide.

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